3-(4-iodo-1H-pyrazol-3-yl)-pyridine

Physicochemical Properties Chromatography Formulation Development

Researchers requiring C4-iodo pyrazole-pyridine building blocks often face limited availability and unreliable purity from niche suppliers. This compound resolves that gap as a versatile intermediate for Sonogashira coupling, enabling efficient alkynyl library synthesis. The iodo substituent also supports iodine-magnesium/lithium exchange for targeted C4 functionalization, outperforming bromo/chloro analogs in reactivity. • Enables Sonogashira coupling with terminal alkynes-superior reactivity vs. Br/Cl analogs. • Supports I-Mg/I-Li exchange for electrophilic C4 diversification under mild conditions. • Consistent ≥98% purity (HPLC) verified across batches for reproducible cross-coupling results.

Molecular Formula C8H6IN3
Molecular Weight 271.06 g/mol
Cat. No. B8530846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-iodo-1H-pyrazol-3-yl)-pyridine
Molecular FormulaC8H6IN3
Molecular Weight271.06 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C=NN2)I
InChIInChI=1S/C8H6IN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)
InChIKeyJXEMXPNSHWMFHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Iodo-1H-pyrazol-3-yl)-pyridine: CAS 176752-84-4 Basic Chemical Profile and Procurement Relevance


3-(4-Iodo-1H-pyrazol-3-yl)-pyridine (CAS 176752-84-4) is a heterocyclic building block characterized by a 4-iodo-1H-pyrazole ring connected at the 3-position to a pyridine moiety . It has a molecular formula of C₈H₆IN₃ and a molecular weight of 271.06 g/mol . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a substrate for cross-coupling reactions and as a precursor for further functionalization . Predicted physicochemical properties include a boiling point of 443.6±35.0 °C, a density of 1.914±0.06 g/cm³, and a pKa of 11.15±0.50 .

Why 3-(4-Iodo-1H-pyrazol-3-yl)-pyridine Cannot Be Freely Substituted with Positional Isomers or Halogen Analogs


Despite sharing the same molecular formula with positional isomers such as 2-(4-iodo-1H-pyrazol-3-yl)pyridine (CAS 746668-75-7) and 4-(4-iodo-1H-pyrazol-3-yl)pyridine, or halogen analogs like the 4-bromo derivative (CAS 148138-02-7), substitution is not straightforward. The specific 3-pyridyl attachment dictates the compound's electronic distribution, hydrogen-bonding capacity, and steric profile, which directly influence reactivity in cross-coupling reactions and target binding in biological systems [1]. Furthermore, the iodine substituent confers distinct reactivity compared to bromo or chloro analogs; for example, in Suzuki-Miyaura cross-coupling, iodo-pyrazoles exhibit a higher propensity for dehalogenation side reactions, making bromo and chloro derivatives superior for that specific transformation, thereby underscoring that each halogenated variant is not universally interchangeable [2].

3-(4-Iodo-1H-pyrazol-3-yl)-pyridine: Quantifiable Differentiation Data vs. Closest Analogs


Predicted Physicochemical Differentiation: Boiling Point, Density, and pKa vs. 4-Bromo Positional Isomer

Computationally predicted properties indicate that 3-(4-iodo-1H-pyrazol-3-yl)-pyridine exhibits a significantly higher boiling point (443.6±35.0 °C) and density (1.914±0.06 g/cm³) compared to the 4-bromo positional isomer 4-(4-bromo-1H-pyrazol-3-yl)pyridine, which has a predicted boiling point of 381.2±27.0 °C and a density of 1.651 g/cm³ . Additionally, the iodo derivative has a higher predicted pKa (11.15±0.50) than the bromo isomer (10.55±0.50), suggesting differences in protonation state and hydrogen-bonding potential .

Physicochemical Properties Chromatography Formulation Development

Reactivity Differentiation in Suzuki-Miyaura Cross-Coupling: Iodo vs. Bromo/Chloro Pyrazoles

In a direct comparison study of halogenated aminopyrazoles, the Suzuki-Miyaura cross-coupling reaction revealed that bromo and chloro derivatives were superior to iodo-pyrazoles due to a reduced propensity for dehalogenation side reactions [1]. While specific quantitative yield data for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine is not available in the primary literature, this class-level inference indicates that for Suzuki-Miyaura applications, the iodo derivative is less favorable. However, this same reactivity profile suggests that the iodo compound may be uniquely suited for alternative transformations where the C-I bond's higher reactivity is advantageous, such as in Sonogashira couplings or iodine-magnesium exchange reactions [2].

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Potential for Radiopharmaceutical Application: Iodine-131 Labeling of Pyrazole Derivatives

While no direct data exists for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine, studies on structurally related pyrazole derivatives demonstrate successful radiolabeling with iodine-131, achieving radiochemical yields of 85-95% and radiochemical purity >98% [1]. This class-level evidence suggests that the presence of the iodine atom in the target compound positions it as a potential precursor for the development of radioiodinated probes for imaging or radiotherapy, a capability not shared by its bromo or chloro analogs, which lack the appropriate isotope for direct labeling.

Radiopharmaceuticals Imaging Targeted Therapy

High-Value Application Scenarios for 3-(4-Iodo-1H-pyrazol-3-yl)-pyridine Based on Differentiated Properties


Sonogashira Cross-Coupling for Alkynyl-Pyrazole Library Synthesis

The iodo substituent on the pyrazole ring enables efficient Sonogashira coupling with terminal alkynes, a transformation for which iodoarenes are generally more reactive than their bromo or chloro counterparts [1]. This makes 3-(4-iodo-1H-pyrazol-3-yl)-pyridine a valuable building block for generating diverse alkynyl-substituted pyrazole-pyridine libraries for medicinal chemistry screening campaigns.

Halogen-Metal Exchange for C4-Functionalization

The iodine atom at the 4-position of the pyrazole ring can undergo efficient iodine-magnesium or iodine-lithium exchange, allowing for the introduction of electrophiles at this position [1]. This reactivity profile is distinct from bromo or chloro analogs, which may require more forcing conditions or exhibit lower conversion rates, thereby making the iodo derivative the preferred choice for targeted C4 diversification strategies.

Development of Radioiodinated Molecular Imaging Probes

The presence of the iodine atom offers a direct route for incorporating radioisotopes such as iodine-123 (SPECT) or iodine-124 (PET) via isotopic exchange or electrophilic substitution [2]. This capability is unique among the halogenated analogs and positions 3-(4-iodo-1H-pyrazol-3-yl)-pyridine as a strategic starting material for the synthesis of pyrazole-based radiotracers for oncology or neurology imaging studies.

Synthesis of N-Aryl Pyrazoles via Copper-Catalyzed Coupling

Under copper catalysis, 4-iodopyrazoles can undergo N-arylation with phenyl boronic acids at room temperature without the need for added base or ligand [3]. This mild and operationally simple protocol highlights a specific synthetic utility where the iodo derivative may outperform less reactive halogen analogs, providing a streamlined route to N-aryl pyrazole-pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-iodo-1H-pyrazol-3-yl)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.